molecular formula C22H18N2 B14466862 N~2~,N~3~-Diphenylnaphthalene-2,3-diamine CAS No. 69905-74-4

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine

Cat. No.: B14466862
CAS No.: 69905-74-4
M. Wt: 310.4 g/mol
InChI Key: BZPSFBMZNMDILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine is an aromatic diamine compound with significant applications in various scientific fields. It is known for its fluorescent properties and is often used in assays and detection methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~3~-Diphenylnaphthalene-2,3-diamine typically involves the reaction of naphthalene-2,3-diamine with phenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of N2,N~3~-Diphenylnaphthalene-2,3-diamine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the aromatic rings.

Scientific Research Applications

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical assays and detection methods.

    Biology: Employed in fluorescence microscopy and other imaging techniques.

    Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2,N~3~-Diphenylnaphthalene-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain molecules and emit light, which can be detected and measured. This makes it useful in various assays and imaging techniques.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2,3-diamine: A precursor to N2,N~3~-Diphenylnaphthalene-2,3-diamine with similar properties.

    Diphenylamine: Shares structural similarities but has different applications and properties.

Uniqueness

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine is unique due to its specific combination of aromatic rings and diamine groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in scientific research and industrial applications.

Properties

CAS No.

69905-74-4

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

2-N,3-N-diphenylnaphthalene-2,3-diamine

InChI

InChI=1S/C22H18N2/c1-3-11-19(12-4-1)23-21-15-17-9-7-8-10-18(17)16-22(21)24-20-13-5-2-6-14-20/h1-16,23-24H

InChI Key

BZPSFBMZNMDILV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.